

4-Dimethylamino benzoic acid-d6 molecular weight and formula

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Compound of Interest

Compound Name: 4-Dimethylamino benzoic acid-d6

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In-Depth Technical Guide: 4-Dimethylamino benzoic acid-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Dimethylamino benzoic acid- d6**, a deuterated internal standard crucial for enhancing the accuracy and reliability of quantitative bioanalytical methods. This document details its molecular properties, applications, and the experimental protocols for its use, adhering to the highest standards of scientific rigor.

Core Compound Data

4-Dimethylamino benzoic acid-d6 is the deuterium-labeled form of 4-Dimethylamino benzoic acid. The incorporation of six deuterium atoms provides a stable isotopic signature, making it an ideal internal standard for mass spectrometry-based quantification.



Property	Value	Citation(s)
Molecular Formula	C ₉ H ₅ NO ₂ D ₆	[1]
Molecular Weight	171.23 g/mol	[1]
CAS Number	1175002-09-1	[1]
Appearance	White to off-white crystalline powder	[2]
Solubility	Sparingly soluble in water	[2]

The Critical Role of Deuterated Internal Standards in Bioanalysis

In quantitative mass spectrometry, particularly in regulated bioanalysis for drug development, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. [3][4] **4-Dimethylamino benzoic acid-d6** serves this purpose by closely mimicking the physicochemical properties of the corresponding non-labeled analyte.[5] This chemical similarity ensures that it behaves almost identically during sample extraction, chromatography, and ionization, thereby effectively normalizing for variability that can arise from:[3][4]

- Sample Preparation: Inconsistent recovery during extraction procedures.
- Instrumental Fluctuations: Minor variations in injection volume or mass spectrometer sensitivity.
- Matrix Effects: Suppression or enhancement of the analyte signal by co-eluting components from biological matrices like plasma or urine.

The co-elution of the deuterated standard with the analyte allows for a more accurate and precise quantification by measuring the ratio of the analyte's signal to that of the internal standard.[5]

Experimental Protocols



While a specific, detailed synthesis protocol for **4-Dimethylamino benzoic acid-d6** is not readily available in public literature, the synthesis of its non-deuterated counterpart, 4-Dimethylaminobenzoic acid, typically involves the methylation of 4-aminobenzoic acid. The deuteration of the N,N-dimethyl group can be achieved using deuterated methylating agents.

A significant application of deuterated 4-dimethylaminobenzoic acid is in the derivatization of lipids for enhanced detection in mass spectrometry.

Protocol: Derivatization of Phosphoethanolamine Lipids with Deuterium-Enriched DMABA-NHS Ester for LC-MS/MS Analysis

This protocol is based on the methodology for developing deuterium-enriched 4-(dimethylamino)benzoic acid (DMABA) N-hydroxysuccinimide (NHS) ester reagents for the analysis of glycerophosphoethanolamine (PE) lipids.[6]

Objective: To derivatize the primary amine group of PE lipids with deuterated DMABA-NHS ester to enable sensitive and specific detection by LC-MS/MS.

Materials:

- Deuterium-enriched 4-(dimethylamino)benzoic acid (DMABA-d6) N-hydroxysuccinimide (NHS) ester
- Lipid extract from biological samples (e.g., plasma, cell culture)
- Organic solvents (e.g., chloroform, methanol)
- LC-MS/MS system

Procedure:

- Lipid Extraction: Extract total lipids from the biological sample using a standard method such as the Folch or Bligh-Dyer procedure.
- Derivatization Reaction:



- To the dried lipid extract, add a solution of the DMABA-d6-NHS ester reagent in an appropriate organic solvent.
- The reaction is typically carried out at room temperature for a specified period to allow for the complete derivatization of the primary amine group of PE lipids.
- Sample Cleanup (if necessary): Depending on the complexity of the sample, a solid-phase extraction (SPE) step may be employed to remove excess derivatizing reagent and other interfering substances.
- LC-MS/MS Analysis:
 - Reconstitute the derivatized sample in a solvent compatible with the LC mobile phase.
 - Inject the sample onto a suitable HPLC or UHPLC column (e.g., C18) for chromatographic separation.
 - The mass spectrometer is operated in positive ion mode, and a precursor ion scan for the specific m/z of the protonated DMABA-d6 moiety is used for the selective detection of all derivatized PE lipid species.

Bioanalytical Method Validation Using Deuterated Internal Standards

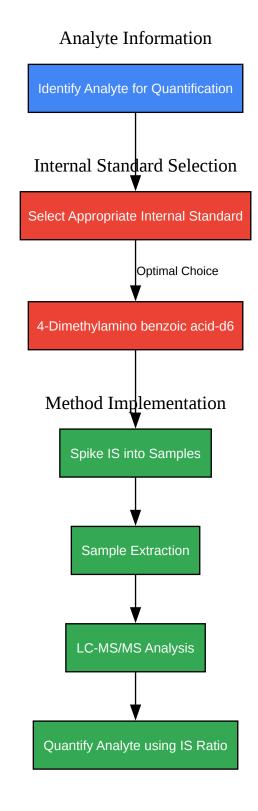
Any quantitative bioanalytical method intended for regulatory submission must be rigorously validated to ensure its reliability. The use of a deuterated internal standard like **4- Dimethylamino benzoic acid-d6** is a key component of a robust validation package. The validation process should adhere to the guidelines set by regulatory authorities such as the U.S. Food and Drug Administration (FDA).

The workflow for validating a bioanalytical method using a deuterated internal standard involves several key experiments:









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